1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
Description
IUPAC Systematic Nomenclature Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-benzyl-2-(benzylsulfanyl)-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione . This nomenclature reflects the fused bicyclic core structure, which consists of an imidazole ring fused to a partially saturated pyridazine ring at positions 4 and 5. The numbering begins with the nitrogen atom in the imidazole ring, where the benzyl group occupies position 1 (denoted as "3-benzyl" in the IUPAC name due to the fused system’s numbering rules). The sulfur-containing benzylsulfanyl group attaches to position 2 of the imidazole moiety, while the pyridazine ring features two ketone groups at positions 4 and 7.
Alternative naming conventions include 1-benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione , which uses "thio" to denote the sulfur atom in the benzylsulfanyl substituent. The compound’s molecular formula, $$ C{19}H{16}N4O2S $$, confirms the presence of 19 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.
Structural Formula and Isomeric Considerations
The structural formula of 1-benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione (Fig. 1) highlights its fused heterocyclic framework. The imidazo[4,5-d]pyridazine core consists of:
- A five-membered imidazole ring fused to a six-membered pyridazine ring.
- Partial saturation at the 5,6-positions of the pyridazine ring, reducing it to a dihydro state.
- Two ketone groups ($$ C=O $$) at positions 4 and 7 of the pyridazine ring.
- A benzyl group ($$ C6H5CH_2 $$) attached to the nitrogen at position 1 of the imidazole ring.
- A benzylsulfanyl group ($$ C6H5CH_2S $$) at position 2 of the imidazole ring.
Isomeric Considerations :
- Tautomerism : The compound’s conjugated system allows for keto-enol tautomerism, though the dione groups stabilize the keto form predominantly.
- Stereoisomerism : The 5,6-dihydro pyridazine ring introduces a single bond between C5 and C6, but the fused rigid structure prevents geometric isomerism (cis/trans).
- Substituent Orientation : Both benzyl groups adopt free rotational conformations around their single bonds to the core, though steric hindrance may limit rotation.
Properties
CAS No. |
3434-18-2 |
|---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H16N4O2S/c24-17-15-16(18(25)22-21-17)23(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,24)(H,22,25) |
InChI Key |
GOTFBFKBNJYVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis typically involves a multi-step process centered on the cyclization of precursors containing amino and sulfanyl functional groups. The key steps include:
- Starting Materials: 2,3-diaminopyridine, benzyl bromide, and benzylthiol.
- Key Reaction: Cyclization facilitated by nucleophilic substitution and intramolecular ring closure.
- Catalysts/Base: Sodium hydride (NaH) or other strong bases to deprotonate and activate nucleophiles.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are preferred to dissolve reactants and facilitate the reaction.
- Temperature: Elevated temperatures (typically 80–120 °C) to promote cyclization and completion of the reaction.
Detailed Synthetic Procedure
Alkylation Step:
2,3-diaminopyridine is first reacted with benzyl bromide to introduce the benzyl group at the nitrogen atom. This step is usually performed in DMF with sodium hydride as the base to generate the nucleophilic amine anion.Thioether Formation:
Benzylthiol is then introduced to react with the intermediate, forming the benzylsulfanyl substituent at the 2-position of the imidazo ring. This step also requires base activation and is carried out under inert atmosphere to prevent oxidation of thiol.Cyclization:
The intramolecular cyclization occurs under heating, leading to the formation of the fused imidazo[4,5-d]pyridazine ring system with two keto groups at positions 4 and 7, completing the heterocyclic framework.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Base | Sodium hydride (NaH) | Strong base to deprotonate amines and thiols |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, high boiling point |
| Temperature | 80–120 °C | Elevated temperature to drive cyclization |
| Reaction Time | 6–24 hours | Depends on scale and purity requirements |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of thiol groups |
Industrial Scale Considerations
For industrial production, the synthetic route remains similar but with emphasis on:
- Scalability: Use of continuous flow reactors to improve heat and mass transfer.
- Yield Optimization: Fine-tuning temperature, solvent volume, and reagent stoichiometry.
- Purity Control: Implementation of in-line purification techniques such as crystallization or chromatography.
- Safety: Handling of sodium hydride and thiols under controlled conditions to minimize hazards.
Chemical Reaction Analysis Related to Preparation
Types of Reactions Involved
- Nucleophilic Substitution: Benzyl bromide reacts with amine nucleophiles.
- Thioether Formation: Benzylthiol reacts with activated intermediates.
- Cyclization: Intramolecular ring closure forming the fused heterocyclic system.
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| Sodium hydride | Base, deprotonates amines/thiols | Anhydrous conditions, inert atmosphere |
| Benzyl bromide | Alkylating agent | DMF solvent, moderate heating |
| Benzylthiol | Sulfur source for thioether | Inert atmosphere, controlled addition |
| DMF | Solvent | High boiling point, polar aprotic |
Major Byproducts and Side Reactions
- Over-alkylation leading to poly-substituted products.
- Oxidation of thiol to disulfides if exposed to air.
- Incomplete cyclization resulting in open-chain intermediates.
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 3434-18-2 |
| Physical Properties | Density: 1.41 g/cm³; Boiling Point: 720.8 °C at 760 mmHg; Flash Point: 389.7 °C |
| Reaction Yield | Typically 65–85% depending on conditions |
| Purity | >98% after purification |
| Analytical Techniques Used | NMR, IR, Mass Spectrometry, Elemental Analysis |
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Alkylation | 2,3-diaminopyridine + benzyl bromide, NaH, DMF, 80 °C | Formation of N-benzyl intermediate |
| Thioether Formation | Intermediate + benzylthiol, NaH, DMF, inert atmosphere | Introduction of benzylsulfanyl group |
| Cyclization | Heating at 100–120 °C, continued stirring | Formation of fused imidazo-pyridazine ring |
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding amines.
Scientific Research Applications
1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Imidazo[4,5-d]pyridazine-4,7-dione Series
The biological activity of these compounds is highly dependent on substituent modifications. Key analogues and their properties are summarized below:
Key Observations:
- Electronegative Modifications : The 4-chlorobenzylsulfanyl variant () introduces an electron-withdrawing group, which could enhance interactions with positively charged enzyme pockets.
- Core Modifications : Replacement of the imidazole ring with a triazole (as in ) shifts activity toward HCV replication inhibition, suggesting divergent mechanisms compared to the purine-mimicking imidazo derivatives.
Structural Insights from Crystallography
The crystal structure of the 2-butyl derivative bound to TGT (PDB: 1N2V) reveals a unique binding mode where the dione core forms hydrogen bonds with Asn 70 and Asp 102, while the alkyl chain occupies a hydrophobic pocket . This suggests that bulkier substituents (e.g., benzylsulfanyl) in the target compound may enhance affinity for larger viral enzyme active sites.
Biological Activity
1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features both imidazole and pyridazine rings in its structure, along with a benzyl group and a benzylthio moiety. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. The unique combination of these structural elements contributes to its diverse reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 3434-18-2 |
| Molecular Formula | C19H16N4O2S |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
Research indicates that 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism typically involves binding to specific molecular targets, thereby altering their activity. Notably, it has shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This interaction suggests potential applications in treating inflammatory diseases and cancer.
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory activity by inhibiting COX enzymes. This action can reduce the production of pro-inflammatory mediators such as prostaglandins.
Anticancer Activity
Preliminary studies have indicated that 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines through various pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways:
| Enzyme | Inhibition Type | Effect |
|---|---|---|
| Cyclooxygenase (COX) | Competitive Inhibition | Decrease in inflammatory markers |
| Protein Kinases | Non-competitive | Altered cell signaling pathways |
Comparative Analysis with Similar Compounds
1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting its unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Butyl-5,6-Dihydro-1H-Imidazo[4,5-D]Pyridazine-4,7-Dione | Pyridazine ring with butyl substitution | Experimental drug with anti-inflammatory effects |
| Imidazole Derivatives | Contains imidazole ring | Various activities including antifungal and anticancer |
| Pyridazinone Derivatives | Pyridazine ring with ketone functionality | Known pharmacological properties |
What distinguishes 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is its dual ring structure combined with thioether functionality, which may confer distinct biological activities not fully realized in other derivatives.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Study: A study demonstrated that the compound significantly reduced inflammation markers in animal models when administered at varying doses.
- Anticancer Evaluation: In vitro tests revealed that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through caspase activation.
- Enzyme Interaction Studies: Research indicated that the compound effectively inhibited COX enzymes in a dose-dependent manner.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione be optimized to improve yield and purity?
- Methodological Answer : Utilize statistical design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For instance, fractional factorial designs can reduce the number of trials while accounting for interactions between variables. NMR monitoring at intermediate stages (e.g., after cyclization or sulfanyl-group introduction) helps track byproduct formation . Crystallization conditions (e.g., solvent mixtures, cooling rates) should be optimized using solubility studies to enhance purity .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for similar dihydroimidazo-pyridazine derivatives) with high-resolution mass spectrometry (HRMS) for molecular formula validation . Multinuclear NMR (¹H, ¹³C, DEPT-135) is critical for verifying regioselectivity, particularly distinguishing between benzylsulfanyl and imidazo-pyridazine ring proton environments .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or micellar encapsulation using non-ionic surfactants (e.g., Tween-80). Dynamic light scattering (DLS) can assess aggregation propensity, while UV-Vis spectroscopy quantifies solubility limits under physiological pH conditions .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and electron density distributions, focusing on the imidazo-pyridazine core’s electrophilic/nucleophilic sites. Couple this with molecular dynamics (MD) simulations to explore solvent effects on reaction kinetics. Experimental validation via kinetic isotope effects (KIEs) can corroborate computational predictions .
Q. How can contradictory data regarding the compound’s stability under oxidative conditions be resolved?
- Methodological Answer : Conduct controlled stress testing using differential scanning calorimetry (DSC) and HPLC-UV to track degradation products. Electron paramagnetic resonance (EPR) can detect radical intermediates formed during oxidation. Compare results across buffer systems (e.g., phosphate vs. Tris) to identify pH-dependent degradation pathways .
Q. What advanced methodologies enable the study of intermolecular interactions between this compound and biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair this with molecular docking (AutoDock Vina) and molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations to map interaction hotspots. Cryo-electron microscopy (cryo-EM) may resolve binding conformations in complex systems .
Q. How can researchers integrate machine learning (ML) to accelerate reaction optimization for derivatives of this compound?
- Methodological Answer : Train ML models on historical reaction datasets (e.g., yields, conditions) using features like solvent polarity, catalyst loading, and reaction time. Active learning loops can prioritize high-impact experiments. Tools like COMSOL Multiphysics® enable coupling ML predictions with multiphysics simulations for scale-up feasibility .
Methodological Considerations for Data Contradictions
Q. How should discrepancies in spectroscopic data between synthetic batches be investigated?
- Methodological Answer : Perform batch-to-batch comparative analysis using 2D NMR (e.g., HSQC, HMBC) to detect trace impurities or stereochemical variations. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) identifies isobaric byproducts. Cross-validate with independent synthetic routes (e.g., alternative protecting groups) .
Q. What experimental frameworks are recommended for elucidating the compound’s mechanism of action in enzymatic inhibition studies?
- Methodological Answer : Use stopped-flow kinetics to measure transient-state inhibition constants (). Fluorescence quenching assays with site-directed mutagenesis of the enzyme active site can pinpoint binding residues. Synchrotron-based X-ray crystallography resolves structural changes in the enzyme upon inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
